4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy and cyclopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the tert-butoxy group using tert-butyl alcohol and a suitable catalyst.
Step 3: Addition of the cyclopropoxy group through a substitution reaction with cyclopropyl bromide.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .
Comparison with Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:
4-Tert-butyl-3-cyclopropoxy-2-ethylpyridine: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine: Differing in the position of the tert-butoxy and cyclopropoxy groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-ethyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-13(16-10-6-7-10)12(8-9-15-11)17-14(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
YMAHKRBGTAZRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.